1,2-Diphenyltetramethyldisilane

描述

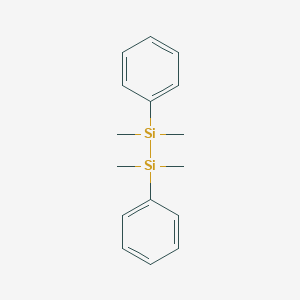

1,2-Diphenyltetramethyldisilane: is an organosilicon compound with the molecular formula C16H22Si2 and a molecular weight of 270.5169 g/mol . It is characterized by the presence of two phenyl groups and four methyl groups attached to a disilane backbone. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Diphenyltetramethyldisilane can be synthesized through the catalytic dehydrogenation and condensation of dimethylphenylsilane in the presence of platinum complexes . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the disilane bond.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves the use of specialized equipment to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.

化学反应分析

Types of Reactions: 1,2-Diphenyltetramethyldisilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silyl anions.

Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.

Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Silanols and siloxanes.

Reduction Products: Silyl anions.

Substitution Products: Various substituted silanes depending on the reagents used.

科学研究应用

Chemical Properties and Structure

1,2-Diphenyltetramethyldisilane consists of two phenyl groups and two tetramethylsilane units. Its structure allows for diverse reactivity patterns, making it a valuable reagent in various synthetic transformations. The compound's notable features include:

- Molecular Formula : CHSi

- Molecular Weight : 278.50 g/mol

- Appearance : Colorless liquid

Disilylation Reactions

One of the primary applications of this compound is in disilylation reactions, particularly in the synthesis of complex organic molecules. This compound has been effectively utilized as a disilylating agent in various catalytic processes.

Case Study: Rhodium-Catalyzed Disilylation

A study demonstrated the use of this compound in rhodium-catalyzed intermolecular trans-disilylation of alkynones. This method produced trans-disilylated products with high selectivity, showcasing the compound's utility in generating synthetically useful intermediates for further transformations .

Palladium-Catalyzed Reactions

The compound has also been employed in palladium-catalyzed reactions, particularly for the synthesis of diaryl ketones through ortho-acylation reactions. The effectiveness of this compound as a disilylating reagent was highlighted in these transformations, demonstrating its role in facilitating regioselective functionalization of aryl halides .

Silicon-Based Materials

The versatility of this compound extends to materials science, where it serves as a building block for silicon-based materials. Its ability to form stable Si–C bonds makes it suitable for creating siloxane polymers and other silicon-containing materials.

Table: Comparison of Disilylation Agents

| Disilylation Agent | Reactivity | Selectivity | Application Areas |

|---|---|---|---|

| This compound | High | Trans | Organic synthesis, materials science |

| Other Disilanes | Variable | Variable | Limited to specific reactions |

Mechanistic Insights

The mechanisms underlying the reactivity of this compound have been extensively studied. Research indicates that the compound undergoes facile Si-Si activation under catalytic conditions, allowing for efficient cross-coupling reactions .

作用机制

The mechanism of action of 1,2-Diphenyltetramethyldisilane involves its interaction with various molecular targets and pathways. The compound’s silicon-silicon bond and phenyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and the chemical environment .

相似化合物的比较

- 1,1,2,2-Tetramethyl-1,2-diphenyldisilane

- Dimethylphenylsilane

- Tetramethyldisilane-1,2-diyldibenzene

Comparison: 1,2-Diphenyltetramethyldisilane is unique due to its specific arrangement of phenyl and methyl groups around the disilane backbone. This configuration imparts distinct chemical properties, such as higher stability and reactivity, compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

生物活性

1,2-Diphenyltetramethyldisilane (DPTMDS), an organosilicon compound with the molecular formula , has garnered attention in various fields, including chemistry, biology, and medicine. This article explores its biological activity, highlighting its potential applications and relevant research findings.

Overview of this compound

DPTMDS is characterized by its unique silicon-silicon bond and phenyl groups, which contribute to its reactivity and interactions with biomolecules. The compound is primarily utilized as a precursor for synthesizing other organosilicon compounds and has been investigated for its potential biological activities.

The biological activity of DPTMDS is attributed to its ability to interact with various molecular targets. The silicon-silicon bond facilitates diverse chemical reactions, while the phenyl groups can influence the compound's reactivity and stability. Studies suggest that DPTMDS may modulate cellular pathways through:

- Oxidative Stress Response : DPTMDS can induce oxidative stress in cells, leading to the activation of various defense mechanisms.

- Cell Signaling Pathways : The compound may interact with signaling pathways involved in cell proliferation and apoptosis.

Toxicity and Safety

Research indicates that DPTMDS exhibits some level of toxicity, which is crucial for understanding its safety profile in biological applications. According to a study on silicon compounds, DPTMDS has been classified under hazardous materials due to its potential toxic effects .

Biological Activity Studies

- Antimicrobial Properties : DPTMDS has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated that derivatives of DPTMDS can inhibit the growth of bacteria and fungi, suggesting its potential as a biocontrol agent .

- Cellular Effects : A study investigating the effects of organosilicon compounds on human cell lines reported that DPTMDS could induce apoptosis in cancer cells, indicating its potential use in cancer therapy .

- Plant Growth Promotion : Recent research highlighted the role of DPTMDS derivatives in promoting plant growth by enhancing stress resistance mechanisms. The compound has been linked to increased production of phenolic compounds in plants, which are known for their antifungal properties .

Case Study 1: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of DPTMDS against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at varying concentrations:

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.5 | 30 |

| 1.0 | 55 |

| 2.0 | 80 |

These findings suggest that DPTMDS could serve as a potential antimicrobial agent in pharmaceutical formulations.

Case Study 2: Cancer Cell Apoptosis

In a study examining the effects of DPTMDS on human breast cancer cells (MCF-7), it was observed that treatment with DPTMDS led to a dose-dependent increase in apoptotic markers:

| Treatment (µM) | Apoptotic Cells (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

The results indicate that DPTMDS may effectively induce apoptosis in cancer cells, warranting further investigation into its therapeutic potential.

属性

IUPAC Name |

[dimethyl(phenyl)silyl]-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Si2/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOOIYHUTINYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)[Si](C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150752 | |

| Record name | 1,2-Diphenyltetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-98-8 | |

| Record name | 1,2-Diphenyltetramethyldisilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenyltetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions 1,2-diphenyltetramethyldisilane undergoes?

A1: this compound, also known as 1,1,2,2-tetramethyl-1,2-diphenyldisilane, readily undergoes reactions that cleave the central Si–Si bond. For instance, it reacts with lithium to form phenyldimethylsilyllithium. [] This reagent is useful in organic synthesis, for example, it can displace the silyl group from tert-butyldimethylsilyl enol ethers. [] Additionally, this compound reacts with N-bromosuccinimide to yield phenyldimethylbromosilane and a small amount of bromobenzene. [] Studies have also shown it undergoes bimolecular homolytic substitution with 1,2-dibromoethane in the presence of a radical initiator. [] This reaction is influenced by the electronic nature of substituents on the aromatic rings, with electron-donating groups increasing the reaction rate. []

Q2: How does the structure of this compound influence its reactivity with 1,2-dibromoethane?

A2: Research has shown that the reactivity of this compound with 1,2-dibromoethane in a radical substitution reaction is sensitive to the electronic nature of substituents on the phenyl rings. [] Specifically, electron-donating groups on the phenyl rings increase the rate of reaction, while electron-withdrawing groups would be expected to decrease the reaction rate. This suggests that the Si–Si bond cleavage is favored by increased electron density in the bond. This structure-activity relationship highlights the importance of electronic factors in these types of silicon-based reactions.

Q3: What are the products formed upon gamma radiolysis of 2-phenylheptamethyltrisilane and how do they relate to this compound?

A3: Gamma radiolysis of 2-phenylheptamethyltrisilane, a model compound for polysilastyrene, produces several products, including Me6Si2, Me3SiSiMe2Ph, Me3SiH, Me3SiSiHMePh, and (Me3Si)2 SiMeC6H4SiMe3. [] These products result from reactions such as chain contraction with methylphenylsilylene extrusion, methyl migration with dimethylsilylene extrusion, Si–Si bond scission by hydrogen atoms, and substitution of a hydrogen atom on the phenyl group. Notably, similar reactions, excluding chain contraction, are also observed in this compound and pentamethylphenyldisilane when exposed to gamma radiation. [] This suggests that the phenyl substituent plays a crucial role in determining the degradation pathways of these organosilanes.

Q4: Can this compound be synthesized electrochemically?

A4: Yes, this compound can be synthesized through electrochemical oxidation of dimethylphenylsilane using a platinum-copper electrode system. [] This method yields this compound in moderate yields (48%). Interestingly, this electrochemical approach can also be applied to synthesize other organosilicon compounds. For example, the "paired" electrolysis of methyldiphenylsilane at the anode and chloromethyldiphenylsilane at the cathode produces 1,2-dimethyltetraphenyldisilane in 64% yield. [] These findings highlight the potential of electrochemistry as a synthetic tool for forming Si-Si bonds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。